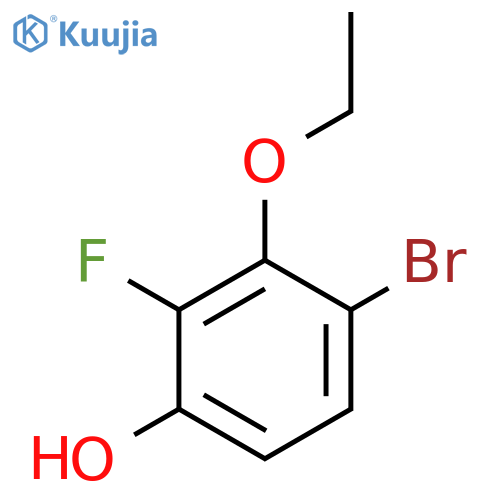

Cas no 1807003-19-5 (4-Bromo-3-ethoxy-2-fluorophenol)

1807003-19-5 structure

商品名:4-Bromo-3-ethoxy-2-fluorophenol

CAS番号:1807003-19-5

MF:C8H8BrFO2

メガワット:235.050325393677

CID:4973907

4-Bromo-3-ethoxy-2-fluorophenol 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-ethoxy-2-fluorophenol

-

- インチ: 1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3

- InChIKey: GNVAJBQADSFQMS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1OCC)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- トポロジー分子極性表面積: 29.5

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-Bromo-3-ethoxy-2-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020957-250mg |

4-Bromo-3-ethoxy-2-fluorophenol |

1807003-19-5 | 97% | 250mg |

484.80 USD | 2021-06-24 | |

| Alichem | A013020957-1g |

4-Bromo-3-ethoxy-2-fluorophenol |

1807003-19-5 | 97% | 1g |

1,519.80 USD | 2021-06-24 | |

| Alichem | A013020957-500mg |

4-Bromo-3-ethoxy-2-fluorophenol |

1807003-19-5 | 97% | 500mg |

823.15 USD | 2021-06-24 |

4-Bromo-3-ethoxy-2-fluorophenol 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1807003-19-5 (4-Bromo-3-ethoxy-2-fluorophenol) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量